

physical and chemical properties of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclobutylethan-1-amine

Cat. No.: B1592035

[Get Quote](#)

An In-depth Technical Guide to **1-Cyclobutylethan-1-amine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-Cyclobutylethan-1-amine**, a chiral amine incorporating a cyclobutane moiety. The unique structural characteristics of cyclobutanes are of increasing interest in medicinal chemistry for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document details the known and predicted physicochemical and chemical properties of **1-Cyclobutylethan-1-amine**, outlines a plausible synthetic route, and discusses its potential applications in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][3] Its rigid, puckered conformation can offer a unique three-dimensional profile that can be exploited to achieve high affinity and selectivity for biological targets.[1] **1-Cyclobutylethan-1-amine** (C₆H₁₃N) is a primary amine that features a chiral center directly attached to a cyclobutane ring, making it an attractive building block for the

synthesis of novel pharmaceutical agents. This guide aims to consolidate the available information on this compound and provide expert insights into its properties and potential utility.

Physicochemical Properties

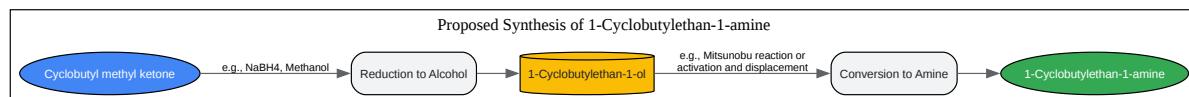
A summary of the computed and estimated physicochemical properties of **1-Cyclobutylethan-1-amine** is presented below. Direct experimental data for some properties are limited; therefore, values for structurally similar compounds are provided for comparative purposes.

Property	Value (1-Cyclobutylethan-1-amine)	Reference / Note	Comparative Data
Molecular Formula	C6H13N	[4]	-
Molecular Weight	99.17 g/mol	[4]	-
IUPAC Name	1-cyclobutylethanamine	[4]	-
CAS Number	60637-96-9	[4]	-
Appearance	Flammable liquid (predicted)	[4]	-
Boiling Point	Not available	Cyclobutylamine: 81.5 °C[5]	
Density	Not available	Cyclobutylamine: 0.833 g/mL at 25 °C[5]	
pKa of Conjugate Acid	Estimated ~10.6	Based on similar primary amines[6][7]	Propylamine: 10.69[6]
XLogP3-AA	1	[4]	-
Hydrogen Bond Donor Count	1	[4]	-
Hydrogen Bond Acceptor Count	1	[4]	-

Chemical Structure and Reactivity

The chemical behavior of **1-Cyclobutylethan-1-amine** is dictated by the primary amine group and the adjacent cyclobutane ring.

Figure 1: 2D structure of **1-Cyclobutylethan-1-amine**.


Reactivity of the Amine Group: As a primary amine, **1-Cyclobutylethan-1-amine** is expected to exhibit typical nucleophilic and basic properties. It can undergo a variety of reactions, including:

- Salt formation: Reaction with acids to form ammonium salts.
- Acylation: Reaction with acyl halides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Influence of the Cyclobutane Ring: The cyclobutane ring is known to be conformationally puckered and possesses significant ring strain (approximately 26 kcal/mol).^[8] This strain can influence the reactivity of adjacent functional groups. While generally considered chemically inert, the cyclobutane ring can participate in ring-opening reactions under certain conditions, although this is not a typical reaction pathway for this compound under normal physiological or synthetic conditions.^[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of **1-Cyclobutylethan-1-amine** can be envisioned in a multi-step process starting from commercially available materials. The key steps involve the formation of the precursor alcohol followed by its conversion to the amine.

[Click to download full resolution via product page](#)**Figure 2:** Proposed synthetic workflow.

Experimental Protocol: Synthesis of 1-Cyclobutylethan-1-ol

This procedure is adapted from known methods for the reduction of ketones.[9]

- **Dissolution:** Dissolve cyclobutyl methyl ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
- **Quenching:** Carefully quench the reaction by the slow addition of water.
- **Extraction:** Extract the product with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclobutylethan-1-ol.

Experimental Protocol: Synthesis of 1-Cyclobutylethan-1-amine

This protocol describes a potential conversion of the alcohol to the amine via a two-step process involving mesylation and subsequent displacement with an amine source.

- **Mesylation:** Dissolve 1-cyclobutylethan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours until complete conversion is observed by TLC.

- Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.
- Amination: Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO. Add an excess of an ammonia equivalent (e.g., sodium azide followed by reduction, or a protected amine source).
- Reaction: Heat the reaction mixture to facilitate the SN2 displacement of the mesylate. Monitor the reaction by TLC.
- Work-up and Purification: After completion, perform an appropriate aqueous work-up and purify the final product, **1-Cyclobutylethan-1-amine**, by column chromatography or distillation.

Proposed Spectroscopic Analysis

While experimental spectra for **1-Cyclobutylethan-1-amine** are not readily available, its key spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of the cyclobutane ring and the chiral center.

- -NH₂ protons: A broad singlet, typically in the range of 1-3 ppm, which would disappear upon D₂O exchange.
- -CH(NH₂)- proton: A multiplet, coupled to the methyl protons and the protons on the cyclobutane ring.
- -CH₃ protons: A doublet, coupled to the adjacent methine proton.
- Cyclobutane protons: A series of complex multiplets in the upfield region (typically 1.5-2.5 ppm).[10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms.

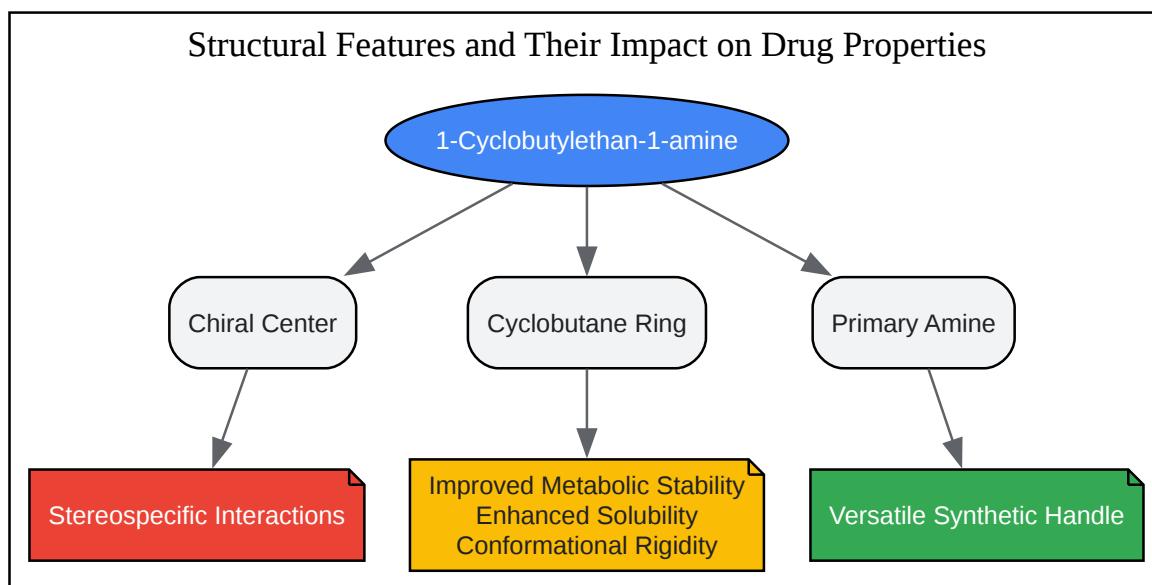
- -CH(NH₂)- carbon: Expected in the range of 50-60 ppm.
- -CH₃ carbon: Expected in the upfield region, around 20-25 ppm.
- Cyclobutane carbons: Multiple signals in the range of 15-40 ppm.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum should display characteristic N-H stretching and bending vibrations.[12][13]

- N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[12]
- N-H bend (scissoring): A band in the region of 1650-1580 cm⁻¹.[12]
- C-N stretch: A band in the region of 1250–1020 cm⁻¹ for aliphatic amines.[12]
- C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry


The mass spectrum would show a molecular ion peak (M⁺) at m/z = 99. A key fragmentation pathway would be the alpha-cleavage, leading to the loss of a methyl radical to give a fragment at m/z = 84, or the loss of the cyclobutyl radical to give a fragment at m/z = 44.

Applications in Drug Development

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate, including:

- Improved Metabolic Stability: The cyclobutane scaffold is generally resistant to metabolic degradation.[14]
- Enhanced Solubility: The increased sp³ character can improve aqueous solubility.[14]
- Conformational Rigidity: The constrained nature of the ring can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[1]

1-Cyclobutylethan-1-amine, as a chiral building block, can be utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. Its primary amine handle allows for straightforward incorporation into various molecular scaffolds.

[Click to download full resolution via product page](#)

Figure 3: Relationship between structural features and potential drug properties.

Safety and Handling

1-Cyclobutylethan-1-amine is classified as a hazardous substance.[4]

- GHS Hazard Statements:

- H226: Flammable liquid and vapor.[4]
- H314: Causes severe skin burns and eye damage.[4]
- H335: May cause respiratory irritation.[4]

- Precautionary Measures:

- Handle in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Cyclobutylethan-1-amine is a promising chiral building block for medicinal chemistry and drug discovery. While experimental data on this specific compound is not extensive, its properties and reactivity can be reliably predicted based on its structure and comparison to analogous compounds. The synthetic route outlined in this guide provides a practical approach to its preparation. The unique combination of a primary amine, a chiral center, and a cyclobutane ring makes **1-Cyclobutylethan-1-amine** a valuable tool for the development of novel therapeutics with potentially improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Cyclobutylethan-1-amine | C₆H₁₃N | CID 21274620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. シクロブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enantioselective Construction of α -Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol | Chegg.com [chegg.com]
- 10. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-Cyclobutylethan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592035#physical-and-chemical-properties-of-1-cyclobutylethan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com